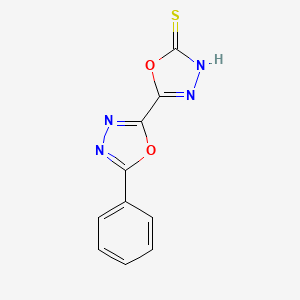
5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains two oxadiazole rings Oxadiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring. For instance, the reaction of phenylhydrazine with carbon disulfide in the presence of a base can yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in shorter reaction times and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, and electrophiles such as halogens for substitution reactions. Cyclization reactions often require the use of dehydrating agents or catalysts to facilitate ring closure .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development due to its biological activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The oxadiazole rings can interact with nucleic acids and other biomolecules, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: Lacks the second oxadiazole ring and thiol group.
1,3,4-Oxadiazole-2-thiol: Lacks the phenyl group and second oxadiazole ring.
5-(4-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole-2-thiol lies in its combination of two oxadiazole rings, a phenyl group, and a thiol functionality. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H6N4O2S |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H6N4O2S/c17-10-14-13-9(16-10)8-12-11-7(15-8)6-4-2-1-3-5-6/h1-5H,(H,14,17) |
Clé InChI |
SLIOGLRNVAUHMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C3=NNC(=S)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride](/img/structure/B13234813.png)
![4-[(Propan-2-yloxy)methyl]piperidin-2-one](/img/structure/B13234815.png)
![4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13234819.png)
![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)
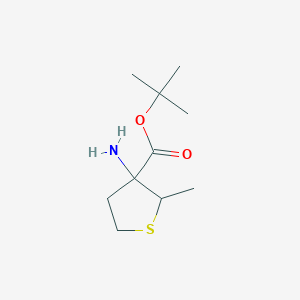


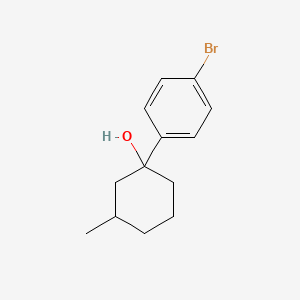
![3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
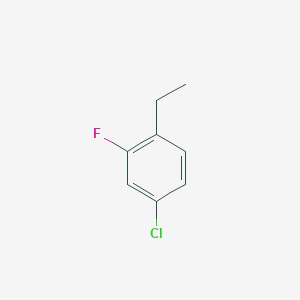

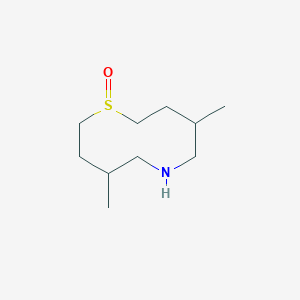
![1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13234873.png)
